3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one
Descripción
BenchChem offers high-quality 3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN4O2/c1-12-4-2-7-15(10-12)24-9-8-16(25)17(22-24)19-21-18(23-26-19)13-5-3-6-14(20)11-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPFUQZSDGHTEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one is a derivative of the oxadiazole class, which has gained attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.
Structure and Properties
The compound features a complex structure that includes a pyridazinone core and an oxadiazole moiety. The presence of the 3-fluorophenyl group and m-tolyl substituent may influence its biological activity through electronic effects and steric hindrance.
Biological Activity Overview
-
Anticancer Activity :
- Oxadiazole derivatives have been extensively studied for their anticancer properties. The scaffold is known to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation.
- Recent studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. For instance, derivatives showed IC50 values ranging from 0.12 to 2.78 µM against these cell lines, demonstrating their potential as effective anticancer agents .
-
Mechanisms of Action :
- The anticancer effects are attributed to multiple mechanisms:
- Inhibition of Key Enzymes : Many oxadiazole derivatives inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
- Induction of Apoptosis : Flow cytometry analyses have shown that certain derivatives can induce apoptosis in cancer cells by increasing caspase-3/7 activity .
- Cell Cycle Arrest : Compounds have been observed to cause cell cycle arrest at the G1 phase in MCF-7 cells, further implicating their role in inhibiting tumor growth .
- The anticancer effects are attributed to multiple mechanisms:
Case Studies
Several studies have highlighted the biological activity of oxadiazole derivatives similar to our compound:
- Study 1 : A series of 1,2,4-oxadiazole derivatives were synthesized and tested against MCF-7 and HCT-116 cell lines. The most active compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Study 2 : Molecular docking studies indicated strong interactions between oxadiazole derivatives and target proteins associated with cancer progression. The binding affinities suggested that these compounds could serve as leads for drug development targeting specific oncogenic pathways .
Data Table: Biological Activity Comparison
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | HDAC inhibition |
| Compound B | HCT-116 | 0.78 | Apoptosis induction |
| Our Compound | MCF-7 | TBD | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
